molecular formula C10H10N2 B1331423 1-p-Tolyl-1H-pyrazole CAS No. 20518-17-6

1-p-Tolyl-1H-pyrazole

Cat. No. B1331423
CAS RN: 20518-17-6
M. Wt: 158.2 g/mol
InChI Key: XJYIPDKSWROWBM-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The 1-p-tolyl substituent refers to a phenyl ring with a methyl group at the para position, attached to the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with a p-tolyl group, has been the subject of various studies. For instance, an efficient synthesis of 3-amino 1H-pyrazoles has been described using β-keto nitriles and hydrazines in the presence of p-toluene sulphonic acid and polyethylene glycol-400 as a reaction medium, which could potentially be adapted for the synthesis of 1-p-tolyl-1H-pyrazole derivatives . Additionally, the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been achieved through a five-step process starting from 4-methylaniline and malononitrile, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often characterized using various analytical techniques. For example, the crystal structure of a related compound, (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one, has been elucidated, showing the p-tolyl ring perpendicular to the pyrazole ring and detailing intramolecular hydrogen bonding . This suggests that 1-p-tolyl-1H-pyrazole derivatives can exhibit diverse molecular conformations and interactions.

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been developed, which proceeds with complete regioselectivity . This indicates that 1-p-tolyl-1H-pyrazole could potentially be modified through similar reactions to introduce additional substituents. Moreover, the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to form 1-acyl-4-iodo-1H-pyrazoles have been achieved at room temperature, showcasing the reactivity of the pyrazole ring under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-p-tolyl-1H-pyrazole derivatives can be inferred from related compounds. For example, the crystal and molecular structure of 1,4-dimethyl-3-(D-galacto-pentitol-1-yl)-5-(p-tolyl)pyrazole has been studied, which is of interest as an intermediate in the synthesis of C-nucleosides . Such studies can provide insights into the solubility, stability, and reactivity of pyrazole compounds, which are important for their practical applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Crystal Structure Analysis

1-p-Tolyl-1H-pyrazole derivatives have been extensively studied for their unique crystal structures. For instance, the study of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile revealed specific dihedral angles and planar structures, highlighting the significance of these compounds in crystallography and molecular design (Abdel‐Aziz et al., 2012).

Biological Activities

Pyrazole derivatives, including 1-p-Tolyl-1H-pyrazole, are known for various biological activities. They have been investigated for their potential in treating conditions like hypoglycemia, inflammation, and microbial infections. Moreover, some pyrazole compounds have shown promise in anti-cancer research (Küçükgüzel & Şenkardeş, 2015).

Corrosion Inhibition

Research has demonstrated the effectiveness of pyrazoline derivatives, closely related to 1-p-Tolyl-1H-pyrazole, as corrosion inhibitors for metals like mild steel. These studies havecombined experimental and theoretical methods to understand the mechanisms of corrosion inhibition, which could have significant applications in industrial settings (Lgaz et al., 2018).

Synthesis and Characterization

The synthesis and detailed characterization of 1-p-Tolyl-1H-pyrazole derivatives are crucial for understanding their properties and potential applications. For example, the study of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole involved not only its synthesis but also its characterization through techniques like X-ray crystallography and NMR spectroscopy. These studies provide valuable insights into the molecular structure and properties of these compounds (Inkaya et al., 2012).

DNA Binding and Anticancer Activity

Some studies have focused on the interaction of pyrazolone derivatives with DNA, which is crucial for understanding their potential as anticancer agents. These studies have investigated the DNA binding behavior and the possible impact of these compounds on cancer cell lines, providing a foundation for further research in cancer treatment (Joseph Va et al., 2013).

Apoptotic Induction in Cancer Cells

Recent research has indicated that pyrazole derivatives can induce apoptosis in cancer cells, making them a potential candidate for cancer therapy. These findings suggest that such compounds could be further investigated for their efficacy against various cancer types, providing a new avenue for cancer treatment (Walsan Kalarikkal Vishnu et al., 2021).

Synthesis and Antimicrobial Activity

The synthesis of novel 1-p-Tolyl-1H-pyrazole derivativesand their evaluation for antimicrobial activity has been a significant area of research. These studies aim to develop new compounds with potential therapeutic applications against various bacterial and fungal strains, thereby contributing to the field of medicinal chemistry and infectious disease treatment (Desai & Joshi, 2020).

properties

IUPAC Name

1-(4-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPDKSWROWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355628
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-p-Tolyl-1H-pyrazole

CAS RN

20518-17-6
Record name 1-p-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following General Procedure A (125° C., 24 hours), 1H-pyrazole (102 mg, 1.5 mmol) is coupled with 1-bromo-4-methylbenzene (122 μL, 1.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=70/30) to provide 90 mg (57% isolated yield) of the desired product as an uncolored oil.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
122 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
HA Abdel-Aziz, HA Ghabbour… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title pyrazole derivative, C19H15N3O, the central pyrazole ring makes dihedral angles of 42.71 (9) and 61.34 (9), respectively, with the phenyl and p-tolyl rings. The dihedral …
Number of citations: 12 scripts.iucr.org
J Zhai, C Gu, J Jiang, S Zhang, D Liao… - Chinese Journal of …, 2013 - Wiley Online Library
A one‐pot approach to ethyl 1,4,5‐triaryl‐1H‐pyrazole‐3‐carboxylates has been developed in moderate to high yields. The tert‐BuOLi‐mediated Claisen condensation of 1,2‐…
Number of citations: 8 onlinelibrary.wiley.com
JJ Zhai, CH Gu, Y Guo, DH Liao… - Journal of Heterocyclic …, 2016 - Wiley Online Library
A one‐pot synthesis of highly substituted 1H‐pyrazole‐5‐carboxylates 1 has been developed starting from easily available 4‐aryl‐2,4‐diketoesters 2 and arylhydrazine hydrochlorides 3…
Number of citations: 4 onlinelibrary.wiley.com
MH Wu, JH Hu, DS Shen, P Brémond, H Guo - Tetrahedron, 2010 - Elsevier
An efficient and straightforward approach to the synthesis of 6-aryl-3-cyano-5-alkylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones 8 has been developed from the readily …
Number of citations: 25 www.sciencedirect.com
IV Ledenyova, VV Didenko… - Journal of …, 2013 - Wiley Online Library
… Moreover, the interaction of pyrazolediazonium salt 2 with 4-hydroxy-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester 14 yielded a linear bright red hetarylhydrazone 15 (Scheme 6). …
Number of citations: 28 onlinelibrary.wiley.com
AH Shamroukh, AE Rashad… - Archiv der …, 2014 - Wiley Online Library
… 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile (1) 38 was used as the key compound for this study. Thus, when compound 1 was stirred at room temperature with acetic anhydride, it gave …
Number of citations: 25 onlinelibrary.wiley.com
KR Surati, BT Thaker, GR Shah - Synthesis and Reactivity in …, 2008 - Taylor & Francis
… 5‐Hydroxy‐3‐methyl‐1‐phenyl‐1H‐pyrazole‐4‐carbaldehyde (PMFP) or 5‐hydroxy‐3‐methyl‐1‐p‐tolyl‐1H‐pyrazole‐4‐carbaldehyde (PMFP‐Me) was prepared by condensation of 5‐…
Number of citations: 23 www.tandfonline.com
KR Surati, BT Thaker - Spectrochimica Acta Part A: Molecular and …, 2010 - Elsevier
… 2 L 3 ) and N,N-bis-(3,5-dimethyl-1-p-sulfonyl-1H-pyrazol-4-ylmethylene)-benzene-1,2-diamine (H 2 L 4 ) were prepared from the reaction between 5-oxo-3-methyl-1-p-tolyl-1H-pyrazole…
Number of citations: 72 www.sciencedirect.com
S Taavoni, MH Baghersad - Polycyclic Aromatic Compounds, 2023 - Taylor & Francis
In this article, a series of curcumin based derivatives are synthesized and characterized by several characterization methods, including 1 H NMR and FT-IR, MASS and CHN elemental …
Number of citations: 4 www.tandfonline.com
F Jia, J He, Y Wei, Y Liu, Y Gu, L Vaccaro, P Liu - Molecular Catalysis, 2022 - Elsevier
… A mixture of 4-iodo-3-aryl-1-p-tolyl-1H-pyrazole-5-amine (1, 0.2 mmol), arylsulfonyl hydrazide (2, 2 equiv.), and H 2 O (0.5 mL) were added into a Schlenk tube. The solution was stirred …
Number of citations: 4 www.sciencedirect.com

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